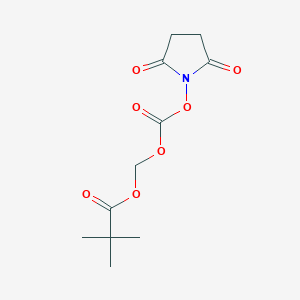
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate typically involves the reaction of 2,2-dimethylpropanoic acid with 1-hydroxy-2,5-dioxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Análisis De Reacciones Químicas
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: The compound is used in biochemical studies and as a tool for understanding biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)methyl pivalate can be compared with other similar compounds such as:
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-[(2,5-Dioxopyrrolidinyl)oxycarbonyloxy]ethyl 2-methylpropanoate: Another similar compound with variations in the ester group, affecting its chemical properties and uses. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO7 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO7/c1-11(2,3)9(15)17-6-18-10(16)19-12-7(13)4-5-8(12)14/h4-6H2,1-3H3 |
Clave InChI |
YXQSIJRDUPOPFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


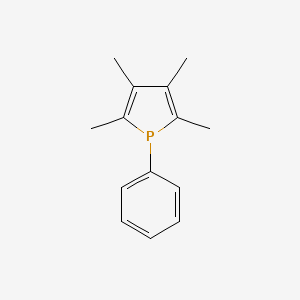
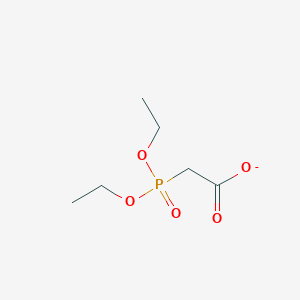
![7-(5-Isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8399263.png)
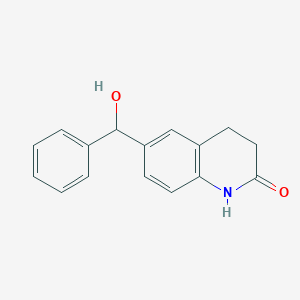
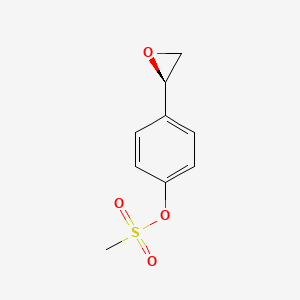
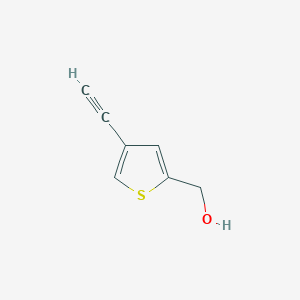

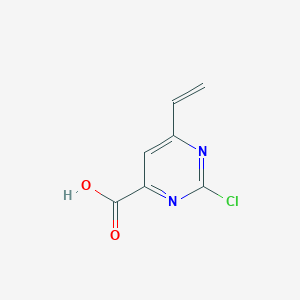
![4-chloro-6-ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8399299.png)
![4-Chloro-2-piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8399300.png)
![Ethyl 1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B8399304.png)
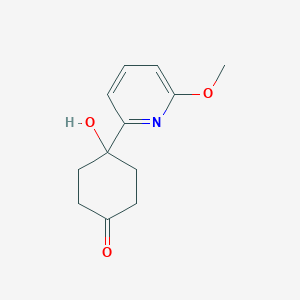
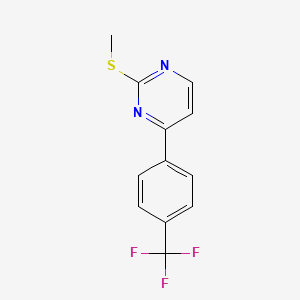
![1-[4-(1-Bromoethyl)-phenyl]-ethanone](/img/structure/B8399361.png)
